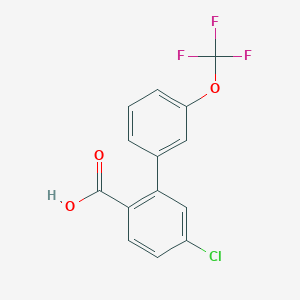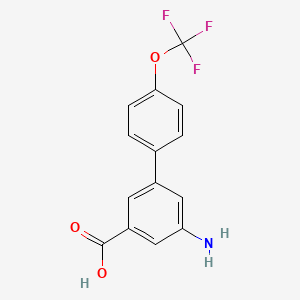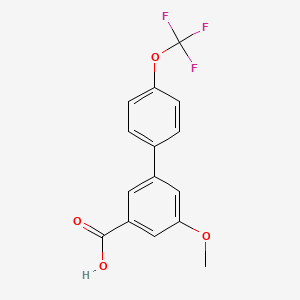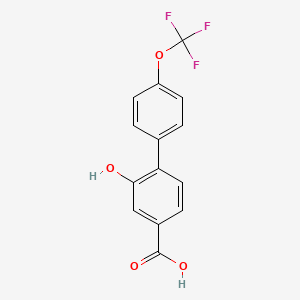
2-Hydroxy-4-(4-trifluoromethoxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-(4-trifluoromethoxyphenyl)benzoic acid (2-H-4-TFM-PBA) is a synthetic organic compound with a molecular formula of C9H6O4F3. It is a white crystalline solid that is soluble in organic solvents and has a melting point of about 130 °C. It is widely used in scientific research due to its unique properties, including its low toxicity, high solubility, and ability to act as a catalyst in various reactions.
科学的研究の応用
2-H-4-TFM-PBA has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis, as it can facilitate the synthesis of various compounds. It is also used as a reagent in the synthesis of pharmaceuticals, such as anti-cancer drugs, and as a starting material for the synthesis of other organic compounds. Furthermore, it is used in the synthesis of dyes and pigments, as well as in the production of polymers and other materials.
作用機序
The mechanism of action of 2-H-4-TFM-PBA is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to act as a catalyst in various reactions, as it can facilitate the formation of new bonds between molecules. Additionally, it can act as a proton donor, which means that it can donate protons to other molecules, thus affecting their reactivity.
Biochemical and Physiological Effects
2-H-4-TFM-PBA has been studied for its biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
2-H-4-TFM-PBA has several advantages for use in laboratory experiments. It is a relatively stable compound that is not prone to degradation, and it is also soluble in organic solvents, which makes it easier to handle and use. Additionally, it is relatively non-toxic, which makes it safer to use in experiments. However, it is important to note that the compound is a strong acid, which can cause skin and eye irritation if it comes into contact with the skin or eyes.
将来の方向性
The potential applications of 2-H-4-TFM-PBA are still being explored. Some potential future directions include the development of new synthetic methods for the synthesis of the compound, as well as the exploration of its potential use in drug delivery systems. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, further studies are needed to investigate the potential environmental impacts of the compound, as it is a synthetic organic compound.
合成法
2-H-4-TFM-PBA can be synthesized through a multi-step process. The first step is the reaction of 4-trifluoromethoxybenzaldehyde with 2-hydroxybenzoic acid in the presence of a base, such as sodium hydroxide, to form 2-hydroxy-4-(4-trifluoromethoxyphenyl)benzoic acid. This reaction is followed by a dehydration step, in which the product is heated in the presence of an acid, such as hydrochloric acid, to remove the hydroxyl group. The final step involves the purification of the product using recrystallization.
特性
IUPAC Name |
2-hydroxy-4-[4-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-10-4-1-8(2-5-10)9-3-6-11(13(19)20)12(18)7-9/h1-7,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQGAZLRBHUTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691791 |
Source


|
| Record name | 3-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(4-trifluoromethoxyphenyl)benzoic acid | |
CAS RN |
1261657-16-2 |
Source


|
| Record name | 3-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

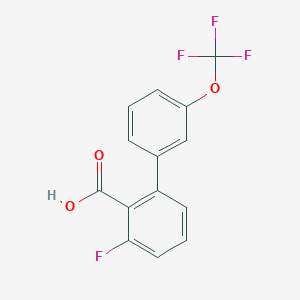
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95%](/img/structure/B6409780.png)
